molecular formula C23H19N3O3S B5196895 N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

Cat. No.: B5196895
M. Wt: 417.5 g/mol
InChI Key: MNPHHYZEQIBQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carbamothioyl linkage by reacting the benzoxazole derivative with 4-methylbenzoyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to improve the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzoxazole ring can produce a dihydrobenzoxazole compound.

Scientific Research Applications

N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzoxazole ring and carbamothioyl linkage provide distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-14-6-8-15(9-7-14)21(27)26-23(30)24-17-10-11-20-19(13-17)25-22(29-20)16-4-3-5-18(12-16)28-2/h3-13H,1-2H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPHHYZEQIBQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.